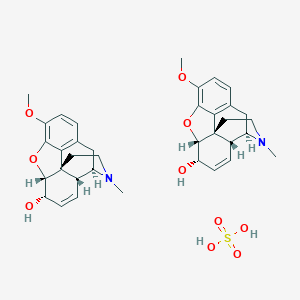
Codeine sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine sulphate is an opioid analgesic used to treat mild to moderately severe pain. It is derived from the opium poppy, Papaver somniferum, and is a prodrug of morphine. This compound is commonly used in medical settings for its pain-relieving and cough-suppressing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Codeine sulphate can be synthesized from morphine through methylation. The process involves the reaction of morphine with methyl iodide in the presence of a base, such as potassium carbonate, to produce codeine . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of codeine sulfate often involves the extraction of codeine from opium poppy plants, followed by purification and conversion to the sulfate form. The extraction process includes several steps such as solvent extraction, crystallization, and filtration to obtain high-purity codeine .
Chemical Reactions Analysis
Types of Reactions
Codeine sulphate undergoes various chemical reactions, including:
Oxidation: Codeine can be oxidized to codeinone using oxidizing agents like potassium permanganate.
Reduction: Codeine can be reduced to dihydrocodeine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Codeine can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Various substituted codeine derivatives.
Scientific Research Applications
Codeine sulphate has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other opioid derivatives.
Biology: Studied for its effects on the central nervous system and its interaction with opioid receptors.
Medicine: Widely used in pain management and cough suppression. Research is ongoing to develop new formulations and delivery methods.
Industry: Utilized in the production of pharmaceutical products and as a reference standard in quality control .
Mechanism of Action
Codeine sulphate exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system. Upon administration, codeine is metabolized to morphine, which then binds to these receptors, leading to analgesic and antitussive effects. The activation of mu-opioid receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .
Comparison with Similar Compounds
Similar Compounds
Morphine: A more potent opioid analgesic with a higher risk of addiction.
Tramadol: A synthetic opioid with a dual mechanism of action, involving both opioid receptor activation and inhibition of serotonin and norepinephrine reuptake.
Hydrocodone: Another opioid analgesic with similar uses but higher potency
Uniqueness
Codeine sulphate is unique in its relatively mild potency compared to other opioids, making it suitable for treating mild to moderate pain. Its lower risk of addiction and side effects compared to stronger opioids like morphine and hydrocodone makes it a preferred choice in many clinical settings .
Properties
CAS No. |
1420-53-7 |
|---|---|
Molecular Formula |
C18H23NO7S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid |
InChI |
InChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |
InChI Key |
REJWPZYIFAQSIK-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O |
Key on ui other cas no. |
1420-53-7 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















